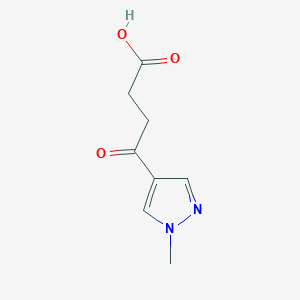
2-(2,2,2-Trifluorethyl)-1H-benzimidazol
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethyl)-1H-benzimidazole is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical properties to the benzimidazole core, making it a valuable compound in medicinal chemistry, materials science, and other domains.
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-Trifluoroethyl)-1H-benzimidazole has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Similar compounds such as lotilaner, an antiparasitic agent, have been found to target the gamma-aminobutyric acid (gaba)-gated chloride channel (gabacl) selective for mites .
Mode of Action
Inhibition of GABACl causes a paralytic action in the target organism, leading to death .
Biochemical Pathways
Based on the mode of action, it can be inferred that it might affect the gabaergic signaling pathway, leading to paralysis and death of the target organism .
Pharmacokinetics
Similar compounds like isoflurane undergo minimal biotransformation in humans .
Result of Action
Based on the mode of action, it can be inferred that it might cause paralysis and death of the target organism by inhibiting the gabacl .
Action Environment
It is known that the metabolism and toxicity of similar compounds like fluroxene are modified by drugs metabolized by or affecting the activity of the microsomal cytochrome p-450-system or enzymes involved in ethanol metabolism . This suggests that environmental and genetic factors may influence the action of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole.
Biochemische Analyse
Biochemical Properties
2-(2,2,2-Trifluoroethyl)-1H-benzimidazole plays a significant role in biochemical reactions, particularly due to the presence of the trifluoromethyl group, which imparts unique electronic properties to the molecule. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase, inhibiting its activity . Additionally, 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole forms complexes with Lewis bases through hydrogen bonding, which can influence its biochemical interactions .
Cellular Effects
The effects of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the solvation structures and interfacial chemistries in lithium metal batteries, which can be extrapolated to its potential effects on cellular membranes and signaling pathways . Furthermore, its interaction with enzymes like alcohol dehydrogenase can lead to alterations in metabolic processes within the cell .
Molecular Mechanism
At the molecular level, 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole exerts its effects through various mechanisms. It competitively inhibits enzymes such as alcohol dehydrogenase, thereby affecting the metabolic pathways involving these enzymes . The compound also forms hydrogen-bonded complexes with Lewis bases, which can influence its binding interactions with other biomolecules . These interactions can lead to changes in gene expression and enzyme activity, further elucidating its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole in in vitro and in vivo studies has demonstrated its potential to alter cellular processes over time .
Dosage Effects in Animal Models
The effects of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including damage to organs and tissues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing toxicity .
Metabolic Pathways
2-(2,2,2-Trifluoroethyl)-1H-benzimidazole is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase, influencing the metabolic flux and levels of metabolites . The compound’s trifluoromethyl group plays a crucial role in its metabolic interactions, affecting the overall metabolic pathways it participates in . These interactions can lead to changes in the levels of specific metabolites, further elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s unique structural properties allow it to be transported across cellular membranes and distributed within various cellular compartments . Its interaction with binding proteins can also affect its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localizations can influence its biochemical interactions and overall activity, further elucidating its role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with 2,2,2-trifluoroethyl bromide under basic conditions. This reaction proceeds through nucleophilic substitution, where the amine group of o-phenylenediamine attacks the electrophilic carbon of the trifluoroethyl bromide, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the trifluoroethyl group .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and in protein folding studies.
Trifluoromethylated Indoles: Compounds with similar trifluoroethyl groups, used in medicinal chemistry for their unique properties.
Uniqueness: 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole stands out due to its benzimidazole core, which provides a versatile scaffold for further functionalization. The trifluoroethyl group enhances its chemical stability and biological activity, making it a valuable compound in various research fields .
Eigenschaften
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)5-8-13-6-3-1-2-4-7(6)14-8/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDKXVCDKRDTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655465 | |
| Record name | 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105942-28-7 | |
| Record name | 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride](/img/structure/B1417207.png)
![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate hydrochloride](/img/structure/B1417210.png)

![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)
amine](/img/structure/B1417214.png)
![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1417217.png)
![2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1417220.png)



